3-Ethylmalic acid

Descripción general

Descripción

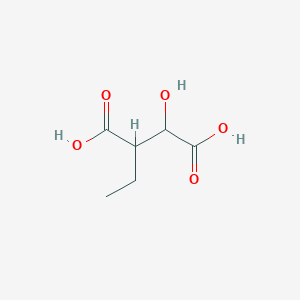

3-Ethylmalic acid, also known as β-Ethylmalic acid, (±)-3-Ethyl-2-hydroxybutanedioic acid, or 2-Ethyl-3-hydroxysuccinic acid, is a biomarker and metabolite standard . It has an empirical formula of C6H10O5 and a molecular weight of 162.14 . It is used in laboratory chemicals and the synthesis of substances .

Molecular Structure Analysis

The molecular structure of 3-Ethylmalic acid can be represented by the SMILES string OC(C(CC)C(O)C(O)=O)=O . The InChI representation is 1S/C6H10O5/c1-2-3(5(8)9)4(7)6(10)11/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethylmalic acid include a quality level of 100 and an assay of ≥95.0% (HPLC) . It is stored at a temperature of 2-8°C . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

Aplicaciones Científicas De Investigación

Chemical Research

3-Ethylmalic acid is a chemical compound with the empirical formula C6H10O5 . It’s often used in chemical research due to its unique properties. It’s commonly used in laboratories for the synthesis of other compounds and in various chemical reactions .

Biochemical Applications

3-Ethylmalic acid may have potential applications in biochemistry. For instance, it could be used in the study of metabolic pathways involving malic acid and its derivatives .

Wine Production

In the wine industry, malic acid and its derivatives play a crucial role. During malolactic fermentation (MLF) of vinification, the harsh L–malic acid undergoes transformation into the milder L–lactic acid . Although 3-Ethylmalic acid is not directly mentioned, it’s plausible that it could have similar applications given its structural similarity to malic acid .

Clinical Testing

3-Ethylmalic acid could potentially be used in clinical testing. It’s often used as a standard in various analytical methods, including high-performance liquid chromatography (HPLC) .

Safety and Hazards

3-Ethylmalic acid is classified as causing serious eye damage (Category 1, H318) . Precautionary measures include wearing eye protection and face protection. If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and immediately call a poison center or doctor .

Relevant Papers

The search results include a paper titled "Parametric Study of the Extraction of Malic Acid Using Emulsion Liquid Membrane (ELM)" , which might be relevant to the study of 3-Ethylmalic acid. Another paper titled “,3-ETHYLMALATE SYNTHETASE” also is relevant .

Mecanismo De Acción

Target of Action

3-Ethylmalic acid primarily targets enzymes involved in metabolic pathways, particularly those related to the citric acid cycle. It acts on enzymes such as isocitrate dehydrogenase, which plays a crucial role in the conversion of isocitrate to alpha-ketoglutarate, a key step in energy production .

Mode of Action

3-Ethylmalic acid interacts with its target enzymes by mimicking the structure of natural substrates. This interaction can inhibit or alter the enzyme’s activity, leading to changes in the metabolic flux. For instance, by binding to isocitrate dehydrogenase, it can inhibit the enzyme’s function, thereby affecting the production of alpha-ketoglutarate and subsequent steps in the citric acid cycle .

Biochemical Pathways

The primary biochemical pathway affected by 3-Ethylmalic acid is the citric acid cycle (Krebs cycle). By inhibiting isocitrate dehydrogenase, it disrupts the normal flow of the cycle, leading to an accumulation of upstream metabolites and a reduction in downstream products. This can have wide-ranging effects on cellular energy production and metabolic balance .

Pharmacokinetics

The pharmacokinetics of 3-Ethylmalic acid, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. The compound is absorbed through the gastrointestinal tract, distributed via the bloodstream, metabolized primarily in the liver, and excreted through the kidneys. These properties influence its overall efficacy and the duration of its action within the body .

Result of Action

At the molecular level, the inhibition of isocitrate dehydrogenase by 3-Ethylmalic acid leads to a decrease in the production of alpha-ketoglutarate and other downstream metabolites. This can result in reduced cellular energy production, affecting cell growth and function. At the cellular level, these changes can lead to altered metabolic states, potentially impacting cell viability and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other metabolites can significantly influence the action, efficacy, and stability of 3-Ethylmalic acid. For example, variations in pH can affect the ionization state of the compound, altering its binding affinity to target enzymes. Similarly, temperature changes can impact the stability and reactivity of the compound, influencing its overall effectiveness .

Propiedades

IUPAC Name |

2-ethyl-3-hydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-2-3(5(8)9)4(7)6(10)11/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCRENBZZQKFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16048-76-3 | |

| Record name | 16048-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

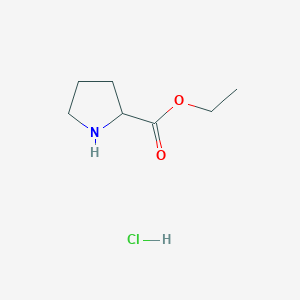

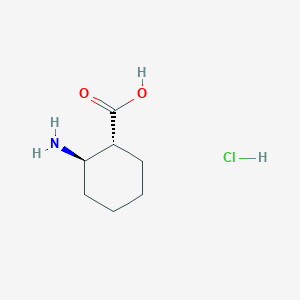

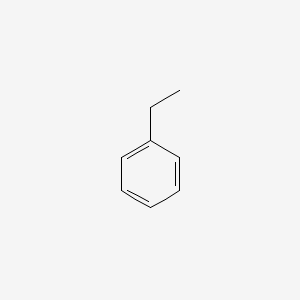

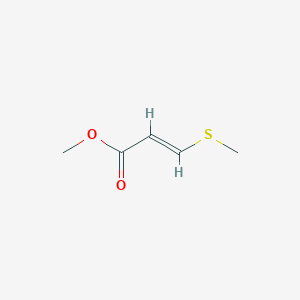

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid](/img/structure/B3419838.png)

![[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3419887.png)